molecular formula C8H9BF2O3 B6330770 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid CAS No. 2096338-65-5

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid

Cat. No.: B6330770
CAS No.: 2096338-65-5
M. Wt: 201.97 g/mol
InChI Key: INITXGASRQPIOH-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid is a boronic acid derivative with the molecular formula C8H9BF2O3 and a molecular weight of 201.96 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate during the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boronate ester reacts with the aryl or vinyl halide to form the desired biaryl product. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and proteins, leading to its bioactivity .

Comparison with Similar Compounds

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid can be compared with other boronic acids such as:

    Phenylboronic Acid: Lacks the fluorine and methoxy substituents, making it less reactive in certain cross-coupling reactions.

    4-Methoxyphenylboronic Acid: Similar in structure but lacks the fluorine atoms, which can influence its reactivity and selectivity.

    3,5-Difluorophenylboronic Acid: Lacks the methoxy and methyl groups, affecting its solubility and reactivity in different chemical environments.

The presence of fluorine atoms and the methoxy group in this compound makes it unique, providing enhanced reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

(3,5-difluoro-4-methoxy-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-4-5(9(12)13)3-6(10)8(14-2)7(4)11/h3,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INITXGASRQPIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1C)F)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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